molecular formula C14H16N2O4 B5664180 3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one

3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B5664180
M. Wt: 276.29 g/mol
InChI Key: ZUZHMOHQFQAXCP-UHFFFAOYSA-N
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Description

3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one is a complex organic compound that features a benzoxazole ring fused with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Moiety: The morpholine group is introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable halogenated precursor with morpholine under basic conditions.

    Coupling of the Two Fragments: The final step involves coupling the benzoxazole and morpholine fragments through a suitable linker, such as a propyl group, using reagents like alkyl halides or tosylates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • methyl 3-{[3-(morpholin-4-yl)-3-oxopropyl]amino}propanoate
  • 3-morpholin-4-yl-3-oxopropanethioamide
  • 2-methyl-3-{[3-(morpholin-4-yl)-3-oxopropyl]amino}propanenitrile

Uniqueness

3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole ring, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications where specific molecular interactions are required, such as in drug design and material science.

Properties

IUPAC Name

3-(3-morpholin-4-yl-3-oxopropyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-13(15-7-9-19-10-8-15)5-6-16-11-3-1-2-4-12(11)20-14(16)18/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZHMOHQFQAXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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